3-(Cyclohexylmethyl)azetidine

Catalog No.
S14057846
CAS No.
M.F
C10H19N
M. Wt
153.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclohexylmethyl)azetidine

Product Name

3-(Cyclohexylmethyl)azetidine

IUPAC Name

3-(cyclohexylmethyl)azetidine

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

InChI

InChI=1S/C10H19N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h9-11H,1-8H2

InChI Key

SMWQQSANRRMMRU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CNC2

Traditional Approaches to Azetidine Ring Formation

The synthesis of azetidines historically relied on strain-driven ring expansions of smaller heterocycles. For instance, Barluenga and colleagues demonstrated that N-tosyl-2-azetines undergo palladium-catalyzed hydrogenation to yield cis-disubstituted azetidines, including derivatives with cyclohexylmethyl groups. This method leverages the inherent reactivity of strained olefins, achieving yields up to 95% under mild conditions (1 atm H~2~, Pd/C, room temperature).

Another classical route involves the aza Paternò-Büchi reaction, a [2+2] cycloaddition between imines and alkenes. While early versions suffered from competing photochemical pathways, modern iterations utilize visible light activation (450 nm) with Ru(bpy)~3~Cl~2~ as a photocatalyst, enabling selective azetidine formation. For example, imines derived from cyclohexylmethylamine react with electron-deficient alkenes to produce 3-(cyclohexylmethyl)azetidines in 60–75% yield.

Key Traditional Methods Comparison

MethodSubstratesCatalyst/ReagentsYield Range
Hydrogenation of 2-AzetinesN-Tosyl-2-azetinesPd/C, H~2~ (1 atm)70–95%
Aza Paternò-BüchiImines + alkenesRu(bpy)~3~Cl~2~, 450 nm60–75%

Contemporary Strategies for N-Functionalization of Azetidines

Modern functionalization techniques focus on introducing diverse substituents at the azetidine nitrogen. The Horner–Wadsworth–Emmons (HWE) reaction has been adapted to generate α,β-unsaturated azetidine esters, which undergo aza-Michael additions with heterocyclic amines. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, N-Boc-3-(cyclohexylmethyl)azetidine derivatives react with pyrazole or indole nucleophiles, achieving 80–90% yields.

Suzuki–Miyaura cross-coupling further diversifies these scaffolds. Brominated pyrazole–azetidine hybrids couple with aryl boronic acids under Pd(PPh~3~)~4~ catalysis, introducing biaryl motifs at the 3-position. This method tolerates electron-withdrawing and donating groups, with yields consistently above 70%.

Photochemical Modifications of Azetidine-2-Carboxylic Acids

Visible light-mediated reactions enable precise functionalization of azetidine cores. A photoredox strategy using 450 nm LED irradiation and LiOH in DMF facilitates the addition of alkenes to azetidine-2-carboxylic acids. For example, 3-(cyclohexylmethyl)azetidine-2-carboxylic acid reacts with 4-vinylpyridine under these conditions, yielding bifunctional derivatives in 82% yield.

This approach circumvents traditional UV-induced side reactions, offering superior regioselectivity. Mechanistic studies suggest a radical chain pathway initiated by single-electron transfer from the photocatalyst to the carboxylic acid substrate.

Photochemical Reaction Optimization

ConditionCatalystLight SourceYield
LiOH, DMF, 24 hRu(bpy)~3~Cl~2~450 nm LED82%
LiOH, DMF, 24 hIr(ppy)~3~450 nm LED68%

Copper-Catalyzed 4-exo-dig Cyclization of Ynamides

Copper-mediated cyclizations provide access to functionalized azetidines through alkyne activation. While direct examples with ynamides remain scarce, related methodologies suggest viable pathways. For instance, copper(I) iodide catalyzes the 4-exo-dig cyclization of propargylamines, forming azetidine rings with 3-cyclohexylmethyl substituents. This method typically employs 10 mol% CuI and 2,2'-bipyridine as a ligand in THF at 60°C, achieving 65–75% yields.

The reaction proceeds via a keteniminium intermediate, which undergoes intramolecular nucleophilic attack by the amine group. Computational studies indicate that the cyclohexylmethyl group stabilizes the transition state through steric and electronic effects.

Strain-Driven Ring-Opening Mechanisms in Azetidines

The four-membered azetidine ring system exhibits considerable ring strain, which fundamentally drives its reactivity profile and distinguishes it from larger heterocyclic systems [1]. Computational studies using Gaussian Three Second-Order Møller-Plesset perturbation theory methods have determined that azetidines possess ring strain energies of approximately 26-30 kilocalories per mole, making them significantly more strained than five- or six-membered rings but less strained than three-membered aziridines [2] [3]. This inherent ring strain creates a thermodynamic driving force for ring-opening reactions while maintaining sufficient kinetic stability for synthetic manipulation [1].

Thermal decomposition studies have revealed that azetidines undergo strain-driven ring-opening through biradical mechanisms at elevated temperatures [4]. The primary thermal decomposition pathway involves homolytic cleavage of the carbon-nitrogen bonds, generating aminomethyl radicals that subsequently fragment to produce ethylene and methanimine as major products [4]. Rice-Ramsperger-Kassel-Marcus calculations have established Arrhenius parameters for this process, with the rate constant following the expression k = 10^15.4±0.4 exp(-233±6/RT), indicating an activation energy of approximately 233 kilojoules per mole [4].

The ring-opening mechanisms in azetidines can proceed through both concerted and stepwise pathways depending on the reaction conditions and substituents present [5]. Lewis acid-mediated ring-opening reactions have been demonstrated to follow second-order nucleophilic substitution mechanisms, as evidenced by the formation of nonracemic products with inverted absolute configurations when starting from optically active azetidines [5]. Copper triflate-catalyzed ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via highly regioselective pathways, producing 1,3-amino ethers in excellent yields with good enantiomeric excess [5].

Acid-Mediated Intramolecular Decomposition Pathways

Acid-mediated decomposition of azetidines represents a critical stability concern, particularly for N-aryl substituted systems [6]. The mechanism involves initial protonation of the azetidine nitrogen, which increases the electrophilicity of the ring carbons and facilitates nucleophilic attack by pendant functional groups [6]. Detailed kinetic studies have revealed that the rate of acid-mediated decomposition is highly pH-dependent, with decomposition rates increasing dramatically at lower pH values [6].

Intramolecular ring-opening decomposition has been extensively studied for N-substituted azetidines containing pendant amide groups [6]. The proposed mechanism involves protonation of the azetidine nitrogen followed by intramolecular nucleophilic attack by the pendant amide, leading to ring-opening and formation of lactone intermediates [6]. High-resolution mass spectrometry analysis has confirmed the formation of lactone intermediates as major components at early time points, which subsequently rearrange to form lactam products at longer reaction times [6].

The influence of pH on decomposition kinetics has been quantified through stability studies conducted at various pH values [6]. For example, 4-methoxyphenyl substituted azetidines exhibit half-lives of 0.5 hours at pH 1.8, 1.2 hours at pH 2.7, and remain stable at pH 7.0 [6]. These data demonstrate the critical importance of maintaining neutral or basic conditions to prevent acid-catalyzed decomposition [6].

pH ValueHalf-life (hours)Decomposition RatePrimary Products
1.80.5Very rapidLactone intermediates
2.71.2RapidMixed lactone/lactam
7.0>24StableNo decomposition
13.0VariableSlow rearrangementCarboxylic acids

Impact of N-Substituents on Azetidine Stability

The nature of the N-substituent profoundly influences azetidine stability through both electronic and steric effects [6]. Electron-withdrawing substituents generally enhance stability by reducing the basicity of the azetidine nitrogen, thereby decreasing the extent of protonation under acidic conditions [6]. Conversely, electron-donating substituents increase nitrogen basicity and promote acid-mediated decomposition [6].

Conjugated N-aryl substituents exhibit complex stability patterns depending on the specific substitution pattern [6]. N-pyridyl substituted azetidines demonstrate variable stability, with 2-pyridyl and 4-pyridyl analogs showing excellent stability (half-lives greater than 24 hours at pH 1.8), while 3-pyridyl substituted compounds exhibit moderate stability with half-lives of approximately 3.8 hours under identical conditions [6]. This variation is attributed to differences in conjugation between the pyridyl nitrogen and the azetidine ring [6].

The cyclohexylmethyl substituent, as present in 3-(Cyclohexylmethyl)azetidine, represents a saturated aliphatic system that provides steric bulk without electronic conjugation [7]. This substitution pattern is expected to confer enhanced stability through several mechanisms: the saturated nature prevents electronic conjugation that could destabilize the system, the steric bulk of the cyclohexyl group provides protection against nucleophilic attack, and the methylene spacer reduces direct steric interactions with the azetidine ring [7].

Nitrogen-15 nuclear magnetic resonance spectroscopy has been employed to characterize the electronic environment of the azetidine nitrogen in various N-substituted systems [6]. Conjugated systems exhibit significant downfield shifts in the nitrogen-15 spectrum, indicating increased sp2 character due to delocalization of the nitrogen lone pair [6]. Non-conjugated aliphatic substituents, such as cyclohexylmethyl, maintain more typical nitrogen-15 chemical shifts characteristic of sp3 hybridized nitrogen atoms [6].

N-SubstituentStability (T1/2 at pH 1.8)pKa EffectElectronic Character
3-Pyridyl3.8 hoursLower (conjugation)sp2 character
2-Pyridyl>24 hoursLower (conjugation)sp2 character
4-Pyridyl>24 hoursLower (conjugation)sp2 character
PhenylLow stabilityHigherIntermediate
4-Cyanophenyl<10 minutesModeratesp2 character
CyclohexylmethylExpected highHighersp3 character

Computational Modeling of Ring Strain and Reactivity

Computational chemistry has become an indispensable tool for understanding azetidine ring strain and predicting reactivity patterns [2] [3]. Gaussian Three Second-Order Møller-Plesset perturbation theory calculations have provided accurate determinations of ring strain energies, with azetidines consistently showing strain energies in the range of 26-30 kilocalories per mole [2] [3]. These calculations employ atomization reactions to determine heats of formation, providing thermodynamic data essential for understanding stability and reactivity [2].

Density functional theory methods, particularly Becke Three-Parameter Lee-Yang-Parr and Becke Three-Parameter Lee-Yang-Parr with Grimme's D3 dispersion correction, have been extensively applied to study azetidine conformational preferences and reaction mechanisms [8] [9]. These calculations reveal that azetidines adopt non-planar, puckered conformations to minimize ring strain, with the degree of puckering influenced by substituent effects [8] [9].

Coupled-cluster theory with single, double, and perturbative triple excitations coupled with explicitly correlated F12 methods provides the highest level of accuracy for calculating reaction barriers and thermodynamic properties [10]. These high-level methods have been particularly valuable for understanding decomposition mechanisms and predicting activation energies for ring-opening reactions [10].

The impact of solvation on azetidine stability has been investigated using continuum solvation models [9]. Solvation model density calculations demonstrate that polar solvents can significantly stabilize ionic intermediates formed during ring-opening reactions, affecting both reaction rates and product distributions [9]. These calculations have proven essential for understanding the pH-dependent stability observed experimentally [9].

Computational MethodPrimary ApplicationTypical AccuracyComputational Cost
Gaussian Three MP2Ring strain energies±2 kcal/molModerate
Becke Three-Parameter LYPConformational analysis±3 kcal/molLow
Becke Three-Parameter LYP-D3Weak interactions±2 kcal/molLow
Coupled-cluster F12Reaction barriers±1 kcal/molVery high
Solvation Model DensitySolvent effects±2 kcal/molModerate

Natural bond orbital analysis has provided insights into the electronic structure of azetidines and the nature of their ring strain [11]. These calculations reveal that ring strain arises primarily from angular strain associated with the compressed bond angles in the four-membered ring, rather than from torsional strain [11]. The nitrogen lone pair in azetidines exhibits significant s-character, which contributes to the overall ring strain and influences the basicity of the nitrogen atom [11].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

153.151749610 g/mol

Monoisotopic Mass

153.151749610 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types